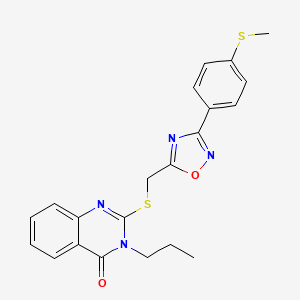
2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a wide range of biological activities. They are known for their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with several functional groups including a quinazolinone ring, an oxadiazole ring, and methylthio groups. These groups would likely contribute to the compound’s physical and chemical properties, as well as its biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the quinazolinone and oxadiazole rings might contribute to its stability, while the methylthio and propyl groups might influence its solubility .科学的研究の応用
Synthesis and Characterization
The compound is synthesized through multi-step chemical reactions involving specific precursors and conditions, highlighting the compound's role in the development of heterocyclic chemistry. For instance, the synthesis and characterization of novel quinazoline derivatives linked to oxadiazole moieties demonstrate the compound's relevance in creating new chemical entities with potential biological activities (Dewangan et al., 2016). Similarly, studies on the thermo-physical properties of oxadiazole derivatives in various solvents underline the importance of understanding the compound's behavior in different chemical environments for its application in material science (Godhani et al., 2013).
Antimicrobial and Antituberculosis Activities
Research exploring the antimicrobial properties of heterocyclic compounds derived from quinazolinone and oxadiazole frameworks indicates the compound's potential as a basis for developing new antimicrobial agents. For example, the synthesis of newer thiadiazolyl and thiazolidinonyl quinazolin-4(3H)-ones as potential anticonvulsant agents also highlights their antimicrobial activities, pointing towards the compound's application in addressing microbial resistance (Archana et al., 2002).
Anticonvulsant and Analgesic Activities
The compound's framework has been integrated into the design of molecules with potential analgesic and anti-inflammatory activities. Studies have shown that certain derivatives exhibit potent analgesic and anti-inflammatory effects in animal models, suggesting the compound's utility in developing new therapeutic agents (Dewangan et al., 2016).
Material Science Applications
The investigation of thermo-physical properties of oxadiazole derivatives provides insights into their application in material science, particularly in understanding solvent effects on molecular interactions and stability, which is crucial for designing materials with specific physical properties (Godhani et al., 2013).
作用機序
将来の方向性
特性
IUPAC Name |
2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S2/c1-3-12-25-20(26)16-6-4-5-7-17(16)22-21(25)29-13-18-23-19(24-27-18)14-8-10-15(28-2)11-9-14/h4-11H,3,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGFULRHRADXLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-propylquinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(6-Bromobenzo[d]thiazol-2-yl)-3-(4-ethoxyphenyl)urea](/img/structure/B2386083.png)
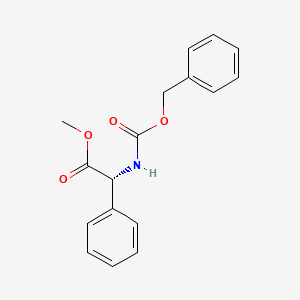


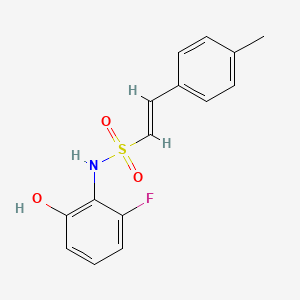

![N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxybenzamide](/img/structure/B2386094.png)
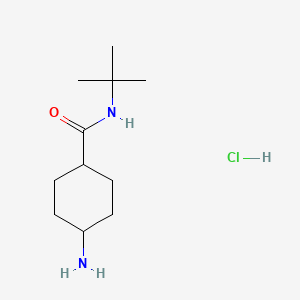
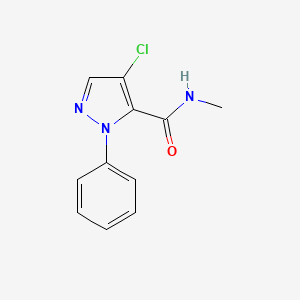

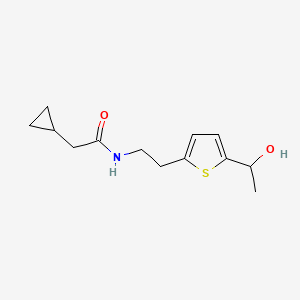


![3-[(Dimethylsulfamoylamino)methyl]-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2386105.png)